molecular formula C8H12OS2 B3064991 1,4-Dithiaspiro[4.5]decan-6-one CAS No. 27694-08-2

1,4-Dithiaspiro[4.5]decan-6-one

Cat. No.: B3064991
CAS No.: 27694-08-2
M. Wt: 188.3 g/mol
InChI Key: FKUJTNZQICPTED-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.5]decan-6-one is a spirocyclic ketone with a unique structure that includes two sulfur atoms and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiaspiro[4.5]decan-6-one can be synthesized through the reaction of 2-hydroxymethylenecyclohexanone with ethylene dithiotosylate in the presence of potassium acetate in methanol. The reaction mixture is refluxed under nitrogen for three hours, followed by extraction with diethyl ether and washing with aqueous sodium hydroxide and sodium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dithiaspiro[4.5]decan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dithiaspiro[4.5]decan-6-one in biological systems involves its interaction with specific enzymes and receptors. For example, its derivatives act as agonists for the 5-HT1A receptor, a serotonin receptor, by mimicking the natural ligand and activating the receptor pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dithiaspiro[4.5]decan-6-one is unique due to its specific ring size and the presence of both sulfur atoms and a ketone group, which confer distinct chemical reactivity and potential for selective biological interactions.

Properties

IUPAC Name

1,4-dithiaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJTNZQICPTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)C1)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398855
Record name 1,4-dithiaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27694-08-2
Record name 1,4-dithiaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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